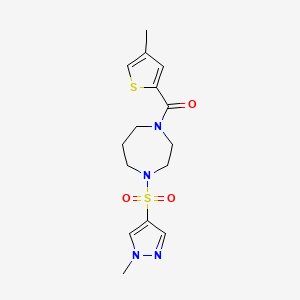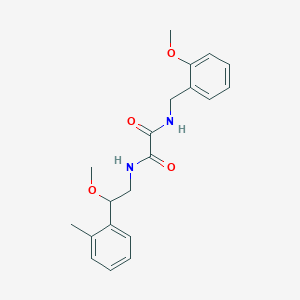
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of MTBO begins with the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide. The resulting product is then coupled with N-ethyl-2-iodoacetamide through a palladium-catalyzed cross-coupling reaction. The final product is purified through crystallization and recrystallization techniques.Molecular Structure Analysis
MTBO contains a total of 38 bond(s); 17 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 ether(s) (aliphatic) .Applications De Recherche Scientifique
Light-Switchable Polymers
A novel cationic polymer, designed for its interaction with DNA and bacterial cells, showcases the transformative potential of incorporating specific chemical structures for biological applications. This polymer transitions from a cationic to a zwitterionic form upon exposure to light, demonstrating an innovative approach to manipulating biological interactions through chemical design. The light-switchable property allows for the controlled release of double-strand DNA and alters the polymer's antibacterial activity, showcasing a sophisticated method of using chemical modifications for dynamic biological applications (Sobolčiak et al., 2013).
Receptor Interaction and Synthetic Intermediates
Exploring the receptor interaction profiles of novel compounds reveals the intricate balance between chemical structure and biological function. The synthesis and testing of derivatives for receptor binding affinities provide a comprehensive understanding of how minor changes in molecular structure can significantly impact the interaction with biological receptors. This research not only contributes to the development of pharmaceuticals but also enhances our understanding of receptor-ligand interactions in a broader biological context (Barf et al., 1996).
Catalysis and Chemical Synthesis
The use of specific chemical compounds in catalytic processes opens new avenues for efficient and selective chemical synthesis. By understanding the role of certain chemical structures in catalysis, researchers can develop more efficient processes for creating complex molecules. This application is crucial in the pharmaceutical industry, where the synthesis of drugs often requires precise and selective catalytic reactions to obtain the desired product with high purity and yield (Ha et al., 2015).
Advanced Materials and Nanotechnology
The development of advanced materials, such as oxalamide-based carbenes and their reactivity, represents a significant application of chemical research in material science. These materials find applications in various fields, including electronics, photonics, and biotechnology. By manipulating the chemical structure at the molecular level, researchers can create materials with desired properties, such as fluorescence, conductivity, or biocompatibility. This research not only contributes to the advancement of material science but also opens new possibilities for the development of novel technologies (Braun et al., 2012).
Propriétés
IUPAC Name |
N'-[2-methoxy-2-(2-methylphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-8-4-6-10-16(14)18(26-3)13-22-20(24)19(23)21-12-15-9-5-7-11-17(15)25-2/h4-11,18H,12-13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJFECHLLAOZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

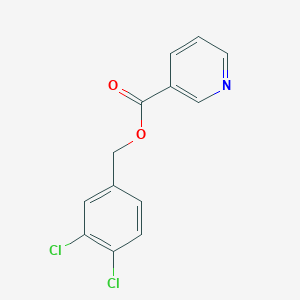



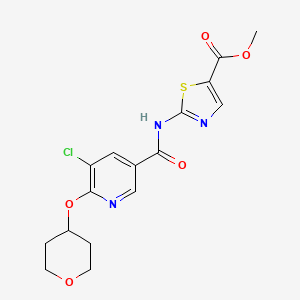

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide](/img/structure/B2666873.png)

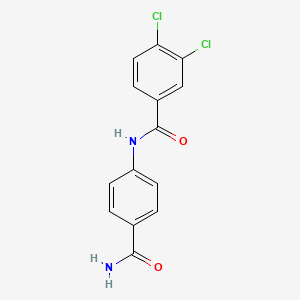
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2666878.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one](/img/structure/B2666879.png)

